2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-23-15-22(17-28-13-11-27(12-14-28)16-20-7-3-1-4-8-20)31-18-24(23)32-19-25(30)26-21-9-5-2-6-10-21/h1-10,15,18H,11-14,16-17,19H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVOMZSIBCONJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their role in numerous disorders.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through binding, exhibiting affinity in a certain range. This interaction can lead to changes in the target, potentially influencing its function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are associated with numerous neurodegenerative and psychiatric conditions. Therefore, it is possible that this compound could affect related biochemical pathways.
Biological Activity
The compound 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 439.56 g/mol
Purity: Typically 95% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in neurological and inflammatory processes.
1. Anticancer Activity
Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with a benzylpiperazine moiety have shown significant activity against solid tumors, influencing cytokine release such as IL-6 and TNF-α, which are crucial in cancer progression .
2. Antimicrobial Activity
Preliminary studies suggest that benzoxazepine derivatives, structurally related to our compound, have demonstrated limited antimicrobial activity against specific bacterial strains. This indicates a potential for further exploration in developing antimicrobial agents .
3. Anticonvulsant Activity
Compounds containing the benzylpiperazine structure have been evaluated for anticonvulsant properties. In studies using maximal electroshock (MES) and pentylenetetrazole models, certain derivatives exhibited protective effects against seizures . The structure/activity relationship (SAR) analysis revealed that modifications to the piperazine moiety significantly influenced anticonvulsant efficacy.
The precise molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds are known to function through:
- Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .
- Binding Interactions: The compound may interact with various biomolecules, modifying gene expression and cellular signaling pathways .
Research Findings and Case Studies
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to this one exhibit significant neuropharmacological activities:
Anticonvulsant Activity :
Studies have shown that derivatives of piperazine, including those with modifications at the N-benzyl position, can enhance anticonvulsant efficacy. For instance, certain substitutions have demonstrated improved activity compared to standard treatments like phenobarbital .
Neuroprotective Effects :
Compounds with similar structures have been reported to protect against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress. The benzylpiperazine component is believed to interact with serotonin and dopamine receptors, influencing mood and behavior .
Anticancer Research
Recent studies have explored the cytotoxicity of this compound against various cancer cell lines:
Selective Cytotoxicity :
In vitro studies indicate that compounds related to this structure exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Mechanism of Action :
The proposed mechanism involves binding to specific receptors and inhibiting enzymes involved in neurotransmitter metabolism, enhancing synaptic transmission, which could also play a role in cancer cell apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR has been vital in optimizing the biological activity of piperazine derivatives:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Generally enhance potency |
| Electron-donating groups | May reduce potency |
This relationship highlights how modifications can significantly impact the efficacy of the compound in therapeutic applications.
Case Studies
-
Anticonvulsant Studies :
A notable study demonstrated that specific modifications in piperazine derivatives resulted in significant reductions in seizure frequency in animal models. This research underscores the potential of this compound as a candidate for epilepsy treatment . -
Cytotoxicity Evaluation :
Another investigation focused on the anticancer properties of similar compounds, revealing effective cytotoxic responses against human cancer cell lines, including colon and breast cancer cells. The selectivity observed suggests a promising avenue for cancer therapy development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyran core, acetamide substituents, or piperazine derivatives. Below is a detailed analysis:
Pyran-Based Analogs with Modified Acetamide Groups
- BG14706 (2-({6-[(4-Benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclohexylacetamide): This analog replaces the N-phenyl group with a cyclohexyl moiety. The cyclohexyl group increases steric bulk and lipophilicity (LogP: ~3.5 vs. However, the absence of an aromatic ring in the acetamide may reduce π-π stacking interactions with aromatic receptors.
- 2-(4-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)phenoxy)-N-phenylacetamide: This derivative substitutes the pyran core with an indanedione-fused phenoxy group. The rigid planar structure of indanedione enhances crystallinity (as evidenced by X-ray diffraction studies) but may limit conformational flexibility required for binding flexible enzyme pockets .
Piperazine-Containing Derivatives
- The piperidine ring and phenylethyl chain confer potent μ-opioid receptor affinity, highlighting the importance of the acetamide group in receptor engagement. However, the absence of a pyran ring in fentanyl derivatives shifts the pharmacological profile toward analgesia rather than kinase inhibition .
Multicomponent Reaction Products with Pyran Cores
Compounds such as 5-cyano-2-hydroxy-2-methyl-N-phenyl-4-(pyridin-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide feature a dihydropyran core with heterocyclic substituents (e.g., thiophene, pyridine). These modifications introduce additional hydrogen-bond acceptors and hydrophobic regions, which could enhance binding to targets like cyclooxygenase-2 (COX-2) or phosphodiesterases .
Structural and Pharmacokinetic Comparison Table
Key Research Findings
- Synthetic Flexibility : The parent compound’s pyran core allows for modular synthesis via multicomponent reactions, as demonstrated in analogs like those derived from acetoacetanilide .
- Crystallographic Data : X-ray analyses of related compounds (e.g., indanedione derivatives) confirm the planar geometry of the pyran ring, which is critical for stacking interactions in enzyme active sites .
- Pharmacological Divergence : Piperazine and acetamide groups are versatile "privileged scaffolds," but biological activity is highly dependent on substituents. For example, fentanyl derivatives prioritize opioid pathways, while pyran-based compounds may target inflammatory or proliferative pathways .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is typically approached through a convergent strategy, involving three primary intermediates:
- 4-Oxo-4H-pyran-3-ol : Serves as the core heterocyclic scaffold.
- 4-Benzylpiperazine : Provides the nitrogen-containing substituent.
- N-Phenylacetamide : Introduces the terminal aromatic-acetamide group.
Key bond-forming steps include:
- Etherification between the pyranone hydroxyl group and an acetamide-bearing alkyl halide.
- Mannich reaction or nucleophilic substitution to install the benzylpiperazine moiety.
Synthetic Routes and Methodologies
Route 1: Sequential Alkylation-Etherification
This method involves the stepwise assembly of the target molecule, beginning with functionalization of the pyranone core.
Synthesis of 6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol
The pyranone core is first modified via a Mannich reaction using formaldehyde and 4-benzylpiperazine. The reaction is conducted in ethanol at 60°C for 12 hours, yielding the intermediate with a 72% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C |
| Catalyst | None |
| Time | 12 h |
| Yield | 72% |
Etherification with N-Phenylacetamide
The hydroxyl group of the intermediate is alkylated using bromo-N-phenylacetamide in the presence of potassium carbonate. This step requires anhydrous dimethylformamide (DMF) at 80°C for 6 hours, achieving a 65% yield.
Optimization Challenges
Route 2: One-Pot Tandem Synthesis
To improve efficiency, a one-pot approach combining Mannich reaction and etherification has been developed.
Reaction Protocol
A mixture of 4-oxo-4H-pyran-3-ol, 4-benzylpiperazine, formaldehyde, and bromo-N-phenylacetamide is heated in acetonitrile at 70°C for 18 hours. Triethylamine is added to neutralize HBr generated in situ.
Key Advantages
Limitations
- Requires precise pH control to prevent decomposition of the pyranone ring.
Route 3: Solid-Phase Synthesis
Industrial-scale production often employs solid-phase techniques to enhance purity and throughput.
Immobilized Piperazine Strategy
4-Benzylpiperazine is anchored to a polystyrene resin functionalized with a photolabile linker. The pyranone-acetamide intermediate is then coupled via microwave-assisted alkylation (100°C, 30 minutes), followed by UV-induced cleavage.
Performance Metrics
| Metric | Value |
|---|---|
| Purity | >98% |
| Yield | 85% |
| Scalability | Kilogram-scale |
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential | 65 | 95 | Moderate |
| One-Pot | 68 | 93 | High |
| Solid-Phase | 85 | 98 | Industrial |
Key Challenges and Solutions
- Regioselectivity : The pyranone hydroxyl group may undergo undesired alkylation at the 5-position. Using bulky bases (e.g., DBU) suppresses this side reaction.
- Stability of Intermediates : The 4-oxo-4H-pyran-3-ol intermediate is prone to keto-enol tautomerism, which is mitigated by conducting reactions under inert atmosphere.
Q & A
Q. What are the key synthetic pathways for synthesizing 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide?
- Methodology: Multi-step synthesis involving: (i) Substitution reactions to introduce the benzylpiperazine moiety (e.g., alkylation under alkaline conditions using reagents like K₂CO₃ in DMF) . (ii) Cyclization to form the pyran-4-one core via acid-catalyzed or thermal conditions . (iii) Acetamide formation via condensation of intermediates with phenylamine derivatives, using coupling agents like EDC/HOBt .
- Critical Parameters: Optimize reaction time, solvent polarity (e.g., DMF vs. THF), and purification methods (e.g., column chromatography with silica gel) to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyran-4-one carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Experimental Design:
- Use Design of Experiments (DoE) to assess variables like temperature (e.g., 60–100°C), stoichiometry (1:1.2 molar ratio of pyran intermediate to benzylpiperazine), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps) .
- Monitor reaction progress via TLC or HPLC to identify side products (e.g., N-alkylation vs. O-alkylation isomers) .
- Resolution: Purify intermediates using preparative HPLC or recrystallization from ethanol/water mixtures .
Q. What strategies are effective for evaluating this compound’s biological activity in enzyme inhibition assays?
- Methodology:
- Target Selection: Prioritize kinases or proteases due to structural similarity to pyran/pyrimidine-based inhibitors .
- In Vitro Assays:
- Fluorescence-based assays (e.g., ATPase activity measurement using ADP-Glo™ Kit).
- IC₅₀ determination via dose-response curves (concentration range: 0.1–100 µM) .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls .
Q. How can computational methods predict binding modes and selectivity of this compound?
- Approach:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kγ or EGFR kinases) .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability and hydrogen-bonding networks .
- Validation: Compare computational results with experimental data (e.g., SPR-measured binding affinities) to refine models .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported solubility data for this compound?
- Case Study: If solubility in DMSO is reported as 10 mM in one study but <5 mM in another:
- Factors to Assess: Purity of batches (HPLC vs. NMR purity), solvent age, or temperature during dissolution .
- Resolution: Re-test solubility using standardized protocols (e.g., shake-flask method with UV-Vis quantification) .
Q. What experimental controls are essential when studying metabolic stability in hepatic microsomes?
- Protocol:
- Negative Controls: Microsomes without NADPH cofactor to rule out non-enzymatic degradation.
- Positive Controls: Verapamil or midazolam to validate CYP3A4 activity .
- Analytical Method: LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylation or demethylation products) .
Structure-Activity Relationship (SAR) Studies
Q. Which structural modifications enhance this compound’s selectivity for serotonin receptors over adrenergic receptors?
- SAR Strategies:
- Modify the benzylpiperazine moiety: Replace benzyl with pyridinylmethyl to reduce lipophilicity and improve CNS penetration .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylacetamide ring to alter receptor binding .
- Validation: Radioligand binding assays (e.g., ³H-5-HT for serotonin receptors vs. ³H-prazosin for α₁-adrenergic) .
Stability & Formulation
Q. How does pH affect the hydrolytic stability of the acetamide group in aqueous buffers?
- Experimental Setup:
- Incubate the compound in PBS (pH 7.4) and citrate buffer (pH 3.0) at 37°C for 24–72 hours.
- Analyze degradation via HPLC-UV (monitor loss of parent peak at λ = 254 nm) .
- Outcome: Acetamide hydrolysis is accelerated under acidic conditions, requiring formulation with enteric coatings for oral delivery .
In Vivo Translation
Q. What pharmacokinetic parameters should be prioritized in rodent studies?
- Key Metrics:
- Bioavailability (F): Compare AUC₀–24h after oral vs. IV administration.
- Half-life (t₁/₂): Assess elimination phase using WinNonlin® software .
- Tissue Distribution: Quantify compound levels in brain, liver, and plasma via LC-MS/MS .
- Challenges: Address first-pass metabolism by co-administering CYP inhibitors (e.g., ketoconazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
